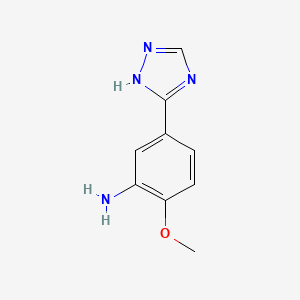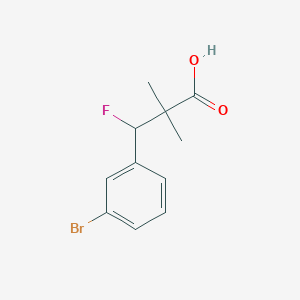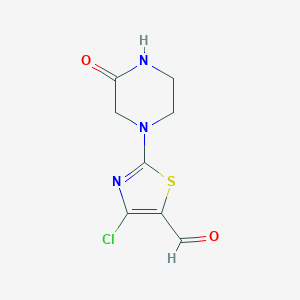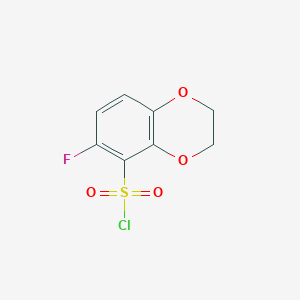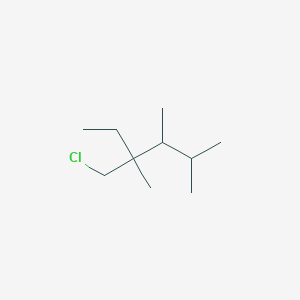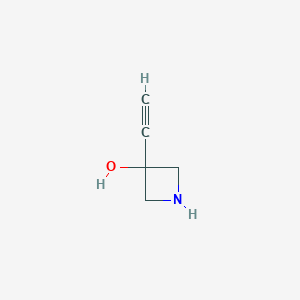
3-Ethynylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylazetidin-3-ol is a four-membered nitrogen-containing heterocycle with an ethynyl group and a hydroxyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylazetidin-3-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of azetidine-3-one, which serves as the core structure.
Ethynylation: The azetidine-3-one is then subjected to ethynylation using ethynylating agents such as ethynyl magnesium bromide or ethynyl lithium in the presence of a suitable base like sodium hydride.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the azetidine ring. This can be achieved through various methods, including oxidation of the corresponding alcohol or direct hydroxylation using reagents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Ethynylazetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 3-ethynylazetidin-3-one.
Reduction: Formation of 3-vinylazetidin-3-ol or 3-ethylazetidin-3-ol.
Substitution: Formation of 3-ethynylazetidin-3-chloride or 3-ethynylazetidin-3-bromide.
Scientific Research Applications
3-Ethynylazetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Ethynylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in modulation of their function.
Comparison with Similar Compounds
Similar Compounds
3-Vinylazetidin-3-ol: Similar structure but with a vinyl group instead of an ethynyl group.
3-Ethylazetidin-3-ol: Similar structure but with an ethyl group instead of an ethynyl group.
3-Phenylazetidin-3-ol: Similar structure but with a phenyl group instead of an ethynyl group.
Uniqueness
3-Ethynylazetidin-3-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel molecules and exploration of new chemical and biological activities.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
3-ethynylazetidin-3-ol |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-6-4-5/h1,6-7H,3-4H2 |
InChI Key |
RYLDTOYSHMIBGP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


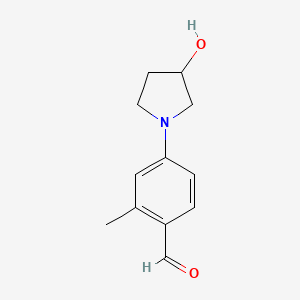
![3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13181107.png)

![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)

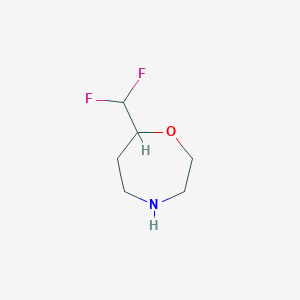
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
